2-Cyanoacetohydrazide
Overview
Description
Cyacetacide, also known as cyanoacetohydrazide, is an organic compound with the molecular formula C₃H₅N₃O and a molecular weight of 99.0913 g/mol . It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
Cyanoacetohydrazide, also known as 2-Cyanoacetohydrazide, is a versatile compound that has been used in the synthesis of a wide variety of heterocyclic compounds . It acts as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile . This allows it to interact with various reactants at five possible sites . In addition, it has been found to be an efficient pharmacophore in the development of novel and efficient anti-α-glucosidase compounds .
Mode of Action
The mode of action of Cyanoacetohydrazide involves its interaction with various reactants at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5). Additionally, the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (positions 1 and 2) are liable to attack by electrophiles . This leads to the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Biochemical Pathways
Cyanoacetohydrazide is involved in various biochemical pathways leading to the construction of heterocycles . It is used in reactions leading to the synthesis of common and uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles . The compound’s ability to synthesize fused heterocyclic compounds is one of its remarkable features .
Pharmacokinetics
Information on the pharmacokinetics of Cyanoacetohydrazide is currently limited. It has been used as a derivatizing agent for the determination of uhplc-hrms steroids in urine . The optimal conditions for steroid derivatization with Cyanoacetohydrazide have been provided .
Result of Action
The result of Cyanoacetohydrazide’s action is the formation of a variety of polyfunctional heterocyclic compounds of biological interest . For instance, it has been used to synthesize a novel series of compounds linked to 1,2,3-triazoles, which have been evaluated for their anti-α-glucosidase activity .
Biochemical Analysis
Biochemical Properties
Cyanoacetohydrazide is known for its role in biochemical reactions, particularly in the synthesis of heterocyclic compounds . It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in reactions leading to the construction of heterocycles . The nature of these interactions often involves the attack of nucleophiles at the carbon atom of the carbonyl group and the carbon atom of the nitrile function .
Cellular Effects
Some studies have shown that derivatives of Cyanoacetohydrazide exhibit excellent inhibitory potential against α-glucosidase, an enzyme that plays a significant role in carbohydrate digestion . This suggests that Cyanoacetohydrazide may influence cell function by impacting metabolic pathways.
Molecular Mechanism
The molecular mechanism of Cyanoacetohydrazide involves its interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, it has been shown to participate in cyclocondensation reactions, contributing to the formation of heterocyclic compounds .
Temporal Effects in Laboratory Settings
It has been noted that Cyanoacetohydrazide can synthesize fused heterocyclic compounds, indicating its stability and long-term utility in organic synthesis .
Metabolic Pathways
Cyanoacetohydrazide is involved in various metabolic pathways due to its role in the synthesis of heterocyclic compounds . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that require further exploration.
Preparation Methods
Cyacetacide can be synthesized through several methods. One common method involves the reaction of cyanoacetic acid with hydrazine hydrate under reflux conditions . Another method includes the treatment of cyanoacetic acid with hydrazine sulfate in the presence of sodium acetate . Industrial production often involves the use of these methods on a larger scale, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Cyacetacide undergoes various chemical reactions, including:
Oxidation: Cyacetacide can be oxidized to form cyanoacetic acid.
Reduction: It can be reduced to form cyanoacetamide.
Substitution: Cyacetacide can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyacetacide has numerous applications in scientific research:
Comparison with Similar Compounds
Cyacetacide is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Cyanoacetamide: Similar in structure but lacks the hydrazide group.
Cyanoacetic acid: Similar in structure but lacks the hydrazide group.
Cyanoacetylhydrazine: Similar in structure but has different reactivity due to the presence of the hydrazine group.
Cyacetacide’s unique combination of the cyano and hydrazide groups makes it particularly useful in the synthesis of heterocyclic compounds and its biological activities .
Properties
IUPAC Name |
2-cyanoacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHBOJANXDKUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046572 | |
Record name | Cyacetacide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER | |
Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
VET: PARASITES LOOSEN THEIR HOLD AFTER TREATMENT & ARE MOVED UPWARD BY CILIARY ACTION. GOOD RESULTS ARE MECHANICALLY IMPAIRED BY TENACIOUS MUCOUS OR INFLAMMATORY EXUDATES. | |
Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
STOUT PRISMS FROM ALCOHOL | |
CAS No. |
140-87-4 | |
Record name | Cyanoacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyacetacide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanoacetohydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyacetacide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyacetacide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYACETACIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40H59YCS67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
114.5-115 °C | |
Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyanoacetohydrazide?
A1: Cyanoacetohydrazide has the molecular formula C3H5N3O and a molecular weight of 99.09 g/mol.
Q2: What spectroscopic data is available for characterizing cyanoacetohydrazide?
A2: Researchers commonly utilize Infrared (IR), 1H-NMR, 13C-NMR, and Mass Spectrometry (MS) to characterize and confirm the structure of cyanoacetohydrazide and its derivatives. [, , , , , ]
Q3: What makes cyanoacetohydrazide a valuable building block in organic synthesis?
A3: Cyanoacetohydrazide possesses several reactive sites, including a hydrazide group, a cyano group, and an active methylene group. These functionalities enable its participation in diverse reactions, such as condensation, cyclization, and nucleophilic addition, making it a versatile precursor for synthesizing a wide array of heterocyclic compounds. [, , , , , , , ]
Q4: Can you provide examples of heterocyclic systems synthesized using cyanoacetohydrazide?
A4: Cyanoacetohydrazide has been successfully employed in the synthesis of various heterocyclic systems, including:
- Pyrazoles: Reacting cyanoacetohydrazide with α,β-unsaturated ketones leads to the formation of pyrazole derivatives. [, ]
- Pyridines: Condensing cyanoacetohydrazide with arylidenemalononitriles or related compounds provides access to pyridines, particularly [, , ]triazolo[1,5-a]pyridines. [, , , ]
- Pyridazines: Cyanoacetohydrazide can react with various electrophiles, ultimately leading to the formation of pyridazine derivatives. [, ]
- Chromenes: Salicylaldehydes, in conjunction with cyanoacetohydrazide and other reagents, can be utilized to synthesize chromene derivatives. []
- Other heterocycles: Cyanoacetohydrazide also serves as a precursor for synthesizing diverse heterocyclic compounds, including thiadiazoles, triazines, and pyrimidines. [, , ]
Q5: Are there specific reaction conditions that favor particular reaction pathways of cyanoacetohydrazide?
A5: Yes, the reaction conditions significantly influence the reaction pathway of cyanoacetohydrazide. For instance, the choice of solvent, temperature, and catalyst can dictate the formation of either a pyrazole or a pyridine derivative in reactions with α,β-unsaturated ketones. [, , ]
Q6: What are the main biological activities reported for cyanoacetohydrazide derivatives?
A6: Derivatives of cyanoacetohydrazide exhibit a wide range of biological activities, including:
- Anti-proliferative Activity: Some derivatives have shown promising in vitro anti-proliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. [, , , ]
- Antimicrobial Activity: Several cyanoacetohydrazide derivatives demonstrate potent antibacterial and antifungal activities against various microorganisms. [, , , , ]
- Anti-inflammatory Activity: Certain derivatives possess anti-inflammatory properties, potentially mediated through modulation of nitric oxide pathways and cytokine signaling. []
- Anticancer Activity: Numerous cyanoacetohydrazide-based compounds exhibit promising anticancer activities, potentially through multiple mechanisms, including antiangiogenic effects, modulation of oxidative stress and cytokine levels, and direct cytotoxicity. [, ]
Q7: How do structural modifications of cyanoacetohydrazide impact its biological activity?
A7: Introducing various substituents and functional groups to the cyanoacetohydrazide scaffold can significantly alter its physicochemical properties, leading to differences in target binding, pharmacokinetic profiles, and ultimately, biological activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of cyanoacetohydrazide derivatives. [, , , , , , , , ]
Q8: Has cyanoacetohydrazide been investigated for its material properties and stability?
A8: Yes, cyanoacetohydrazide has been investigated for its potential applications in material science. For instance, it has been used as a monomer to synthesize polymers with metal-chelating properties. [, ] Studies have explored the thermal stability of these polymers and their potential as thermal stabilizers for poly(vinyl chloride) (PVC). []
Q9: How is computational chemistry being employed in research related to cyanoacetohydrazide?
A9: Computational methods, like molecular docking, are employed to predict the binding modes and interactions of cyanoacetohydrazide derivatives with biological targets. This helps in understanding the mechanism of action and designing more potent and selective compounds. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.